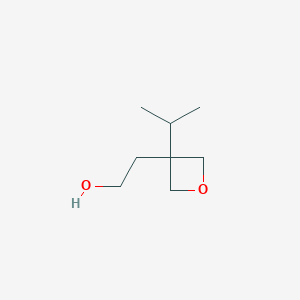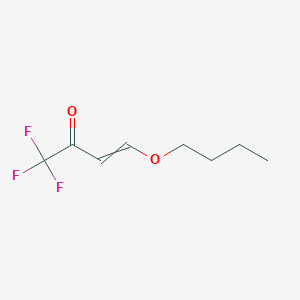
Butoxyvinyl trifluoromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is an organic compound belonging to the class of enones, specifically a fluorinated α,β-unsaturated ketone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of butyl vinyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a continuous reactor to ensure efficient production .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred due to its efficiency and scalability. The raw materials, including butyl vinyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into a reactor, where the reaction takes place under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound reacts with phenylmagnesium bromide to afford substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used for substitution reactions.
Organozinc Compounds: Used for 1,2-addition reactions.
Triethyl Phosphite: Used for cycloaddition reactions.
Major Products Formed
Substitution Products: Formed from reactions with phenylmagnesium bromide.
Addition Products: Formed from reactions with organozinc compounds.
Cycloaddition Products: Formed from reactions with triethyl phosphite.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique properties make it suitable for the development of new pharmaceuticals.
Peptide Synthesis: It reacts with amino acids to give N-protected amino acids, which are useful for peptide synthesis.
Wirkmechanismus
The key feature of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one’s structure is the presence of a conjugated system consisting of a carbon-carbon double bond next to a carbonyl group (C=C-C=O). This conjugation allows for delocalization of electrons, influencing the compound’s reactivity. The compound’s mechanism of action involves interactions with molecular targets through its electrophilic carbonyl group, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Another fluorinated α,β-unsaturated ketone with similar reactivity.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: Compounds used in similar synthetic applications.
Uniqueness
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is unique due to its butoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and medicinal applications.
Eigenschaften
Molekularformel |
C8H11F3O2 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
4-butoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
JMCLSTURONLRIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC=CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11759909.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)
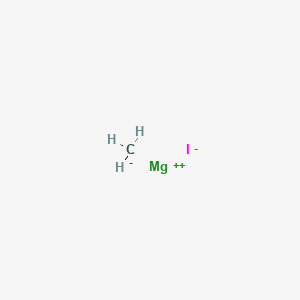

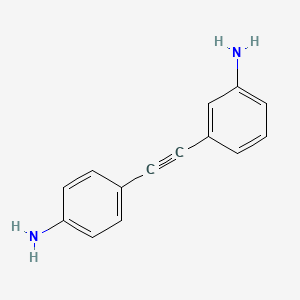
![methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11759926.png)


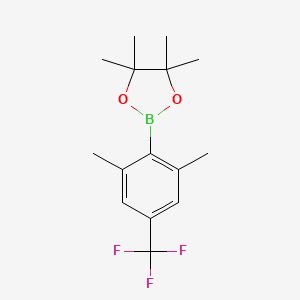
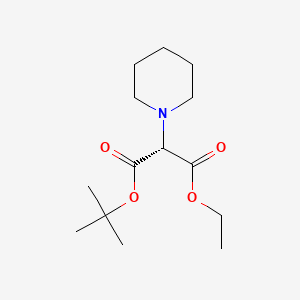
![N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)
![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
